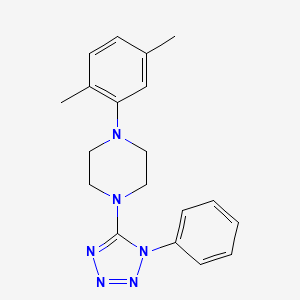

1-(2,5-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetraazol-5-yl)piperazine

Description

This compound (CAS 339105-56-5) features a piperazine core substituted with a 2,5-dimethylphenyl group at the 1-position and a 1-phenyl-1H-1,2,3,4-tetraazol-5-yl moiety at the 4-position . The tetraazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability.

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-4-(1-phenyltetrazol-5-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6/c1-15-8-9-16(2)18(14-15)23-10-12-24(13-11-23)19-20-21-22-25(19)17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMZTFFTDNRKRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,5-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine (CAS Number: 339105-56-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 350.42 g/mol. The structure features a piperazine ring substituted with a dimethylphenyl group and a tetrazole moiety, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing tetrazole and piperazine moieties exhibit diverse biological activities, including:

- Antimicrobial Activity : Some studies have shown that derivatives of tetrazole have significant antibacterial and antifungal properties.

- Anticancer Activity : Certain piperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

- Neuropharmacological Effects : Compounds with similar structures have been evaluated for their potential in treating neurological disorders.

Anticancer Activity

A study focused on the synthesis and evaluation of various piperazine derivatives revealed that compounds with a tetrazole substituent exhibited notable cytotoxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, certain analogs demonstrated IC50 values in the micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .

Antimicrobial Properties

Research has also indicated that compounds similar to 1-(2,5-dimethylphenyl)-4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazine possess antimicrobial properties. In vitro studies showed effectiveness against Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Neuropharmacological Effects

The potential neuropharmacological applications of this compound have been explored in the context of its ability to modulate neurotransmitter systems. Compounds with similar structures have shown promise as anxiolytics and antidepressants in preclinical models .

Case Studies

Several case studies have highlighted the efficacy of related compounds:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of piperazine derivatives.

- Findings : The compound exhibited significant growth inhibition in A549 cells with an IC50 value of approximately 5 µM.

- : Suggests potential for development as an anticancer agent.

-

Antimicrobial Efficacy Study :

- Objective : To assess antibacterial activity against Staphylococcus aureus.

- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.

- : Indicates potential as a therapeutic agent for bacterial infections.

Data Tables

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Features and Substituent Effects

Table 1: Substituent Comparison of Piperazine Derivatives

Key Observations :

Key Observations :

- The target compound’s synthesis likely parallels methods for nitroimidazole-triazole hybrids (e.g., Cu-mediated cycloaddition), though yields are unspecified .

- Piperazine-indenyl derivatives () achieve higher yields (up to 90%) via straightforward alkylation, suggesting room for optimization in the target compound’s synthesis .

Pharmacological and Physicochemical Properties

Key Observations :

- Lipophilicity: The target compound’s logP (estimated ~3.5) exceeds that of dichlorophenyl and nitroimidazole analogues, likely due to the nonpolar dimethyl and phenyltetrazole groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.